molecular formula C21H19N3O2S B2622720 2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893984-68-4

2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No.: B2622720
CAS No.: 893984-68-4
M. Wt: 377.46
InChI Key: BAGFKGPDDIMKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a synthetic heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core linked to a phenylacetamide scaffold. The imidazo[2,1-b]thiazole moiety is a bicyclic system combining imidazole and thiazole rings, which is known for its diverse pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14-13-27-21-23-19(12-24(14)21)16-5-7-17(8-6-16)22-20(25)11-15-3-9-18(26-2)10-4-15/h3-10,12-13H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGFKGPDDIMKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:

Reaction TypeConditionsProducts/OutcomesSources
Hydrolysis6M HCl, reflux (110°C, 4–6 hr)2-(4-Methoxyphenyl)acetic acid
AminolysisPrimary amines, DMF, 80°CSecondary amides
ReductionLiAlH₄, THF, 0→25°C2-(4-Methoxyphenyl)ethylamine

For example, hydrolysis in acidic media cleaves the amide bond, yielding 2-(4-methoxyphenyl)acetic acid and 4-(3-methylimidazo[2,1-b]thiazol-6-yl)aniline.

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl and phenyl rings participate in EAS. The methoxy group activates the para-substituted phenyl ring toward electrophiles:

ReactionReagents/ConditionsPosition & ProductSources
NitrationHNO₃/H₂SO₄, 0°CPara-nitro derivative
HalogenationBr₂/FeBr₃, 25°CBromination at C3 of thiazole
Friedel-Crafts AcylationAcCl/AlCl₃, CH₂Cl₂Acetylated thiazole ring

The imidazo[2,1-b]thiazole ring directs electrophiles to the C3 position due to electron-rich sulfur and nitrogen atoms .

Methoxy Group Demethylation

The methoxy group is deprotected using BBr₃ in CH₂Cl₂ (−78°C → 25°C) to yield a phenolic derivative, enhancing solubility for downstream coupling .

Imidazo[2,1-b]thiazole Ring Modifications

  • Oxidation : Treating with mCPBA (meta-chloroperbenzoic acid) oxidizes the thiazole sulfur to a sulfoxide .

  • Alkylation : Reacting with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ substitutes the N-methyl group on the imidazole ring.

Cross-Coupling Reactions

The compound participates in Pd-catalyzed coupling reactions via its aryl halide intermediates:

ReactionCatalysts/ConditionsProductsSources
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CN-arylacetamide analogues

For instance, Suzuki coupling with 4-bromophenylboronic acid introduces biaryl motifs at the thiazole ring.

Heterocycle Formation

The imidazo[2,1-b]thiazole core serves as a scaffold for synthesizing fused heterocycles:

ReactionReagents/ConditionsProductsSources
CyclocondensationCS₂, KOH, ethanol, refluxThiazolo[5,4-d]thiazole derivatives
CycloadditionDMAD (dimethyl acetylenedicarboxylate), 120°CPyridothiazole hybrids

Biological Activity-Driven Modifications

To enhance IDO1 (indoleamine 2,3-dioxygenase 1) inhibition, structural analogs are synthesized via:

  • Side-Chain Elongation : Adding sulfonamide groups using ClSO₃H/pyridine.

  • Bioisosteric Replacement : Substituting the methoxyphenyl with trifluoromethyl groups (via SNAr) .

Key Research Findings

  • IDO1 Inhibition : Demethylation of the methoxy group improves binding affinity to IDO1 by 12-fold (IC₅₀ = 0.8 nM vs. 9.6 nM for parent compound).

  • Cytotoxicity : Bromination at C3 of the thiazole increases potency against MDA-MB-231 cells (IC₅₀ = 1.2 μM) .

This compound’s reactivity enables tailored modifications for drug discovery, particularly in oncology and immunology. Future work may explore photochemical reactions or metal-catalyzed C–H activation to access unexplored derivatives.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that compounds containing the imidazo[2,1-b]thiazole moiety exhibit promising anticancer activities. For instance, derivatives of imidazo[2,1-b]thiazoles have shown efficacy against various cancer cell lines, including human lung adenocarcinoma (A549) and glioblastoma (U251) cells. A notable study indicated that certain thiazole-integrated compounds displayed IC50 values as low as 10 µM against these cell lines, suggesting strong antiproliferative effects .

Anticonvulsant Activity

In addition to anticancer properties, this compound has been evaluated for anticonvulsant activity. In a study involving picrotoxin-induced convulsion models, certain derivatives exhibited significant protective effects. The structure-activity relationship (SAR) analyses revealed that the presence of specific substituents, such as methoxy groups on phenyl rings, enhances anticonvulsant potency .

Antibacterial and Antimicrobial Effects

The antibacterial potential of imidazo[2,1-b]thiazole derivatives has also been explored. Compounds derived from this scaffold have demonstrated activity against a range of microbial species, including Staphylococcus aureus and Mycobacterium tuberculosis. For example, one derivative showed an MIC (Minimum Inhibitory Concentration) of 0.09 µg/mL against Mycobacterium tuberculosis H37Rv strain, indicating strong antimicrobial activity .

Case Study 1: Anticancer Activity Evaluation

A series of synthesized thiazole derivatives were tested for their cytotoxic effects on various cancer cell lines. The findings indicated that compound 19 , with specific structural modifications including a methoxy group on the phenyl ring, exhibited an IC50 value of 23.30 mM against A549 cells while showing selectivity over normal cell lines. This suggests a favorable therapeutic index for further development in anticancer therapies .

CompoundCell LineIC50 (mM)Selectivity
19A54923.30High
20U25118.40Moderate

Case Study 2: Anticonvulsant Activity Assessment

In a pharmacological evaluation using animal models, several derivatives were assessed for their anticonvulsant properties. Compound 1 demonstrated complete protection against seizures at a dose of 20 mg/kg, highlighting its potential for development as an anticonvulsant agent.

CompoundDose (mg/kg)Protection (%)
120100
21575

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b]thiazole scaffold is known to bind to various biological macromolecules, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with several acetamide derivatives containing fused heterocyclic systems. Key comparisons include:

Compound Name Core Structure Substituents Key Features
Target Compound Imidazo[2,1-b]thiazole 4-Methoxyphenyl (acetamide), 3-methyl (imidazo-thiazole) Enhanced lipophilicity; potential for kinase or enzyme inhibition
2-((6-Arylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Imidazo[2,1-b]thiadiazole Aryl, 4-fluorophenyl (acetamide) Antibacterial/anti-inflammatory activity; thiadiazole increases polarity
N-(4-(2-Methylthiazol-4-yl)phenyl)acetamide derivatives Thiazole Piperazine, substituted phenyl Anticancer activity; piperazine enhances solubility
(E)-N-(4-(2-(5-Oxoimidazo[2,1-b]thiadiazol-6-yl)acetyl)phenyl)acetamide Imidazo[2,1-b]thiadiazole Oxo group, acetyl linker Electrophilic ketone may enhance covalent binding to targets

Key Structural Differences :

  • The target compound’s imidazo[2,1-b]thiazole lacks the additional nitrogen present in imidazo-thiadiazoles (e.g., ), reducing polarity and possibly improving blood-brain barrier penetration .
  • Compared to simple thiazole derivatives (e.g., ), the fused bicyclic system in the target compound may confer greater conformational rigidity, enhancing selectivity for biological targets .
Pharmacological Activity
  • Antimicrobial Activity: Compounds with imidazo-thiadiazole cores (e.g., ) showed moderate antibacterial activity against E. coli and S. aureus.
  • Anti-Inflammatory Activity : ’s derivatives exhibited COX-2 inhibition (IC₅₀ = 2.1–8.3 µM). The target compound’s methoxy group could modulate COX-2 affinity via electron-donating effects .
  • Anticancer Potential: Thiazole-acetamide derivatives (e.g., ) demonstrated activity against MCF-7 breast cancer cells (IC₅₀ = 12–18 µM). The imidazo-thiazole core in the target compound may interact with tubulin or kinase domains, though specific data are pending .
Physicochemical Properties
  • Lipophilicity (LogP) : The 4-methoxyphenyl group increases LogP (~3.2) compared to unsubstituted analogs (LogP ~2.5), favoring oral bioavailability .
  • Solubility : The compound’s low aqueous solubility (<10 µg/mL) may necessitate formulation adjustments, a challenge shared with ’s piperazine derivatives .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C16H14N4OS2C_{16}H_{14}N_{4}OS_{2}
  • Molecular Weight : 342.44 g/mol
  • CAS Number : 315703-81-2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that thiazole derivatives often exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising results:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)1.61 ± 1.92Induction of apoptosis via caspase activation
C6 (Brain)1.98 ± 1.22Inhibition of DNA synthesis

Studies have shown that the presence of the methoxy group on the phenyl ring enhances the compound's cytotoxicity, suggesting a structure-activity relationship (SAR) that favors electron-donating substituents .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Preliminary studies indicate effective inhibition against various bacterial strains, comparable to standard antibiotics:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comparison to Control
Staphylococcus aureus0.5 µg/mLEquivalent to Norfloxacin
Escherichia coli1.0 µg/mLHigher than control

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds, highlighting the importance of structural modifications in enhancing biological efficacy:

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their anticancer activity, finding that modifications at the phenyl ring significantly impacted potency .
  • Mechanistic Insights : Molecular docking studies indicated that the compound interacts with key proteins involved in cancer cell proliferation, providing insights into its potential mechanisms of action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Multi-step synthesis : Begin with coupling reactions between 4-(3-methylimidazo[2,1-b]thiazol-6-yl)aniline and 2-(4-methoxyphenyl)acetic acid derivatives. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen to minimize hydrolysis .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor intermediates via TLC and confirm final product identity using 1^1H/13^13C NMR .
  • Optimization : Adjust reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:acid) to maximize yield. Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure to confirm bond angles, stereochemistry, and intermolecular interactions (e.g., hydrogen bonding in the imidazothiazole moiety). Use single-crystal diffraction data (Cu-Kα radiation) and refine structures with SHELXL .
  • Spectroscopy : Validate aromatic protons and methoxy groups via 1^1H NMR (δ 3.8 ppm for OCH3_3) and carbonyl signals (δ 168–170 ppm in 13^13C NMR). IR spectroscopy can confirm amide C=O stretches (~1650 cm1^{-1}) .
  • Mass spectrometry : Employ HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns consistent with the imidazothiazole core .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different in vitro assays?

  • Methodology :

  • Assay standardization : Replicate studies using identical cell lines (e.g., MCF-7 vs. HeLa), serum concentrations, and incubation times. Control for batch-to-batch compound variability via HPLC purity checks .
  • Orthogonal assays : Compare cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to distinguish true activity from false positives. Validate target engagement using siRNA knockdown of suspected pathways .
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (e.g., ANOVA with post-hoc tests) to identify confounding variables like solvent (DMSO vs. ethanol) .

Q. What strategies are employed to elucidate the molecular targets and mechanisms of action of this compound in cancer cell lines?

  • Methodology :

  • Kinase profiling : Use competitive binding assays (e.g., KINOMEscan) to screen against 468 human kinases. Prioritize targets with <100 nM IC50_{50} values, focusing on imidazothiazole-sensitive kinases (e.g., JAK2, EGFR) .
  • Thermal shift assays : Monitor protein thermal stability shifts in lysates treated with the compound to identify direct binding partners .
  • CRISPR-Cas9 screens : Perform genome-wide knockout screens in resistant vs. sensitive cell lines to pinpoint genetic modifiers of drug response .

Q. What computational modeling approaches are utilized to predict the binding affinity and selectivity of this compound towards kinase enzymes?

  • Methodology :

  • Molecular docking : Simulate ligand-receptor interactions using AutoDock Vina. Dock the compound into ATP-binding pockets of homology-modeled kinases, prioritizing poses with hydrogen bonds to hinge regions (e.g., Glu903 in EGFR) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energies (MM-PBSA) and correlate with experimental IC50_{50} values .
  • QSAR modeling : Develop predictive models using descriptors like LogP, polar surface area, and H-bond donors/acceptors. Validate against a dataset of 50+ imidazothiazole analogs .

Data Contradiction and Validation

Q. How should researchers address conflicting crystallographic data regarding the conformation of the acetamide moiety in this compound?

  • Methodology :

  • Polymorph screening : Recrystallize the compound under varied conditions (e.g., DMSO vs. acetonitrile) to isolate different polymorphs. Compare unit cell parameters and hydrogen-bonding networks via PXRD .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to determine the most energetically favorable conformation. Compare with experimental data to identify lattice effects .

Stability and Environmental Impact

Q. What protocols ensure the stability of this compound during long-term storage in research settings?

  • Methodology :

  • Storage conditions : Store in amber vials under argon at −20°C to prevent oxidation. Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .
  • Lyophilization : For aqueous stock solutions, lyophilize with trehalose (5% w/v) to stabilize the amide bond against hydrolysis .

Structure-Activity Relationships (SAR)

Q. How can structural modifications enhance the anticancer potency of this compound while minimizing off-target effects?

  • Methodology :

  • Bioisosteric replacement : Substitute the methoxy group with electron-withdrawing groups (e.g., CF3_3) to improve metabolic stability. Retain the imidazothiazole core for kinase affinity .
  • Prodrug design : Introduce esterase-cleavable groups (e.g., acetyl) to enhance solubility and tumor-specific activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.